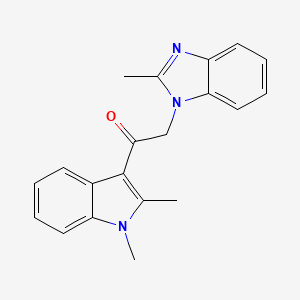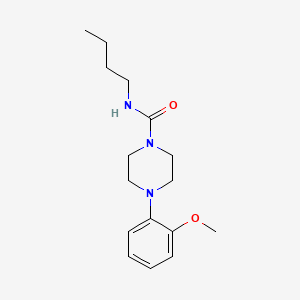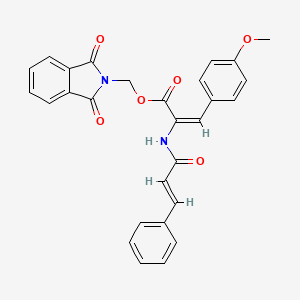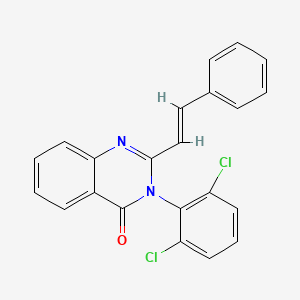
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-1H-benzimidazol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. Also known as DMIBEE, this compound is a promising candidate for the development of new drugs for various diseases.
Mechanism of Action
DMIBEE exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. DMIBEE also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, DMIBEE has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
DMIBEE has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMIBEE also exhibits anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, DMIBEE has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
DMIBEE has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. DMIBEE also exhibits a broad range of biological activities, making it a versatile compound for use in various assays. However, DMIBEE has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on DMIBEE. One potential area of investigation is the development of DMIBEE-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of research is the optimization of DMIBEE synthesis methods to improve yield and purity. Additionally, future studies could focus on the development of novel DMIBEE derivatives with improved biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, DMIBEE is a promising compound that has gained significant attention in scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective activities make it a potential candidate for the development of new drugs for various diseases. Further research is needed to fully understand the mechanism of action of DMIBEE and to optimize its use in lab experiments and potential therapeutic applications.
Synthesis Methods
DMIBEE can be synthesized using various methods, including the reaction between 2-methylbenzimidazole and 1,2-dimethylindole in the presence of a catalyst. Another method involves the reaction between 2-methylbenzimidazole and 1,2-dimethylindole-3-carboxaldehyde in the presence of a reducing agent. The synthesis of DMIBEE requires careful optimization of reaction conditions to achieve high yield and purity.
Scientific Research Applications
DMIBEE has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. DMIBEE has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2-methylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-13-20(15-8-4-6-10-17(15)22(13)3)19(24)12-23-14(2)21-16-9-5-7-11-18(16)23/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMSCDOXUNCMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424848.png)


![[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]acetic acid](/img/structure/B5424870.png)
![8-[(4,6-dimethyl-2-pyrimidinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5424880.png)
![5-(3-fluoro-2-methoxybenzoyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5424893.png)
![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5424900.png)
![1,3-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5424902.png)

![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424910.png)
![4-[3-(benzyloxy)-1-azetidinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5424914.png)
![4-(4-ethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5424932.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424941.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5424961.png)